5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole
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Overview
Description
5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole is a chemical compound known for its unique structure and properties It is a tetrazole derivative, which means it contains a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole typically involves the reaction of 4-(cyclohexylmethoxy)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted tetrazole derivatives.
Scientific Research Applications
5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: A simpler tetrazole derivative with similar structural features.
4-(Cyclohexylmethoxy)benzyl chloride: A precursor in the synthesis of 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole.
Tetrazole: The parent compound with a five-membered ring containing four nitrogen atoms.
Uniqueness
This compound is unique due to the presence of the cyclohexylmethoxy group, which imparts specific chemical and physical properties
Properties
CAS No. |
651769-69-6 |
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Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H18N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h6-9,11H,1-5,10H2,(H,15,16,17,18) |
InChI Key |
LISAFJLEBZQKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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